3-Bromo-5-chloro-4-methylpyridin-2-amine

Beschreibung

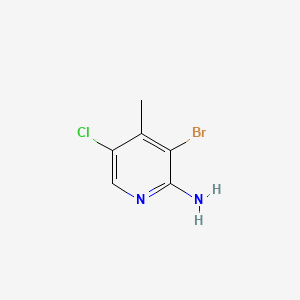

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJIALCPQCHFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682400 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-28-8 | |

| Record name | 3-Bromo-5-chloro-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its fundamental physicochemical properties, explore validated synthetic methodologies with mechanistic insights, and illuminate its critical role as a versatile building block in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this valuable chemical entity.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction in many biological systems.[1] When the pyridine core is heavily decorated with a specific array of functional groups, as in the case of this compound, its utility transcends that of a simple scaffold. It becomes a sophisticated, high-value building block engineered for targeted applications.[1]

The subject of this guide, this compound, is a prime example of such a strategic intermediate. Its unique substitution pattern—an activating amino group at C2, a directing methyl group at C4, and two distinct halogen atoms (bromo at C5 and chloro at C3)—provides a rich platform for complex molecular engineering. This specific arrangement allows for selective, sequential chemical modifications, making it an invaluable asset in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] This guide will provide the technical foundation and practical knowledge required to harness the full synthetic potential of this compound.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1199773-28-8 | [4] |

| Molecular Formula | C₆H₆BrClN₂ | [4] |

| Molecular Weight | 221.48 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥98% | [4] |

| Appearance | Ash to brown crystalline powder | [2] (analog) |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] (analog) |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines like this compound requires a carefully planned, regioselective approach. A common and effective strategy involves the direct, sequential halogenation of a suitable aminopyridine precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway begins by disconnecting the bromine atom, suggesting a direct bromination of a 3-chloro-4-methylpyridin-2-amine intermediate. This precursor, in turn, can be derived from commercially available starting materials. The rationale for this approach is rooted in the principles of electrophilic aromatic substitution on an activated pyridine ring.

The 2-amino group is a powerful electron-donating group, which strongly activates the pyridine ring towards electrophilic attack.[1] It directs incoming electrophiles primarily to the C3 and C5 positions (ortho and para, respectively). In the precursor, 3-chloro-4-methylpyridin-2-amine, the C3 position is already occupied by a chloro group. Therefore, the C5 position is the most sterically accessible and electronically favorable site for the subsequent electrophilic bromination, leading to the desired product with high regioselectivity.[1]

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

The following protocol outlines a validated, two-step process starting from 2-Amino-4-methylpyridine. This methodology leverages common laboratory reagents and is designed for high regioselectivity and yield.

PART A: Synthesis of 3-Chloro-4-methylpyridin-2-amine

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Amino-4-methylpyridine (1.0 eq) and a suitable chlorinated solvent (e.g., Dichloromethane or Chloroform).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Causality: This step is critical to control the reaction's exothermicity and prevent potential side reactions.

-

Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

PART B: Synthesis of this compound

-

Dissolution: Dissolve the 3-Chloro-4-methylpyridin-2-amine (1.0 eq) from Part A in Dimethylformamide (DMF).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in DMF to the cooled solution. Causality: As with chlorination, temperature control is essential for selectivity. DMF is an excellent solvent for this type of halogenation on activated aromatic rings.[6]

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. Monitor for the disappearance of the starting material.

-

Isolation and Purification: Quench the reaction by pouring it into ice water, which will precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization or column chromatography can be employed for further purification if necessary.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[2][3] The distinct reactivity of its functional groups allows for a programmed, multi-directional synthesis strategy.

A Scaffold for Kinase Inhibitors

The 2-aminopyridine motif is a well-established "hinge-binding" element found in a multitude of kinase inhibitors.[6] The amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.[6] this compound serves as an ideal starting point for elaborating this privileged scaffold.

-

The Bromo Group (C5): The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making it the preferred site for initial palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of aryl, heteroaryl, or alkyl groups at the C5 position. This superior reactivity leads to milder reaction conditions and often higher yields compared to analogous chloro-substituted pyridines.[6]

-

The Chloro Group (C3): The less reactive chloro group can be targeted in a subsequent cross-coupling reaction under more forcing conditions, or it can be a site for nucleophilic aromatic substitution. This differential reactivity is a key strategic advantage.

-

The Amino Group (C2): This group can be acylated or used as a handle for further derivatization after the core scaffold has been assembled via cross-coupling reactions.

Caption: Functional group reactivity map for drug discovery.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is arguably the most important reaction for this intermediate. The following is a representative, self-validating protocol for coupling an arylboronic acid at the C5 position.

Objective: To synthesize 5-Aryl-3-chloro-4-methylpyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.5 eq)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine this compound, the chosen arylboronic acid, and K₃PO₄. Self-Validation: The use of a Schlenk flask and inert gas is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture should be a heterogeneous slurry.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Causality: Water is essential for the catalytic cycle, particularly in the transmetalation step. Degassing removes dissolved oxygen which can poison the catalyst.

-

Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS, checking for the consumption of the starting material (typically 8-16 hours).[7]

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified via column chromatography on silica gel to yield the pure 5-Aryl-3-chloro-4-methylpyridin-2-amine.[7]

Safety, Handling, and Storage

Working with halogenated aromatic amines requires strict adherence to safety protocols. While specific data for this exact compound is limited, data from closely related analogs provides a strong basis for safe handling procedures.

Hazard Identification (based on analogous compounds):

-

H335: May cause respiratory irritation.[8]

| Precautionary Statement | Action |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[10][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10][11] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |

Handling and Storage:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[10]

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8 °C is recommended).[5][12]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern synthetic chemistry. Its carefully arranged functional groups offer a blueprint for differential reactivity, enabling the efficient and regioselective construction of highly complex molecular architectures. Its proven utility in the synthesis of kinase inhibitors underscores its importance in drug discovery programs. By understanding its properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the development of novel therapeutics and other high-value chemical entities.

References

-

3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. PubChem. [Link]

-

3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. PubChem. [Link]

-

3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9 | Chemsrc. Chemsrc.com. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. Patsnap. [Link]

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Medium. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-broMo-2-chloro-4-Methylpyridin-3-aMine CAS#: 1204231-59-3 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 12. achmem.com [achmem.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a key heterocyclic building block. We will delve into its chemical and physical properties, explore plausible synthetic routes, analyze its reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry and kinase inhibitor development.

Introduction and Structural Elucidation

This compound belongs to the class of substituted 2-aminopyridines, a scaffold of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. The strategic placement of bromo, chloro, methyl, and amino functional groups on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures.

IUPAC Name: this compound CAS Number: 1199773-28-8[1][2] Molecular Formula: C₆H₆BrClN₂[1] Molecular Weight: 221.48 g/mol [1]

The structure, characterized by a pyridine core with an amino group at the 2-position, a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 4-position, is presented below:

Physicochemical Properties

| Property | Value (Predicted or Inferred) | Source/Basis |

| Melting Point | ~82-83 °C | Based on the melting point of the related compound 3-bromo-5-chloro-2-pyridinamine[3] |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of similar organic compounds. |

| Appearance | Likely a solid at room temperature. | Based on the inferred melting point. |

Synthesis and Purification

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted 2-aminopyridines. A likely precursor for this synthesis is 5-chloro-4-methylpyridin-2-amine. The synthesis would then involve a regioselective bromination at the 3-position.

Proposed Synthetic Pathway

A potential synthetic approach involves the direct bromination of 5-chloro-4-methylpyridin-2-amine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Since the 5-position is already occupied by a chlorine atom, the bromination is expected to occur at the 3-position.

Caption: Proposed synthetic route to this compound.

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol based on similar reactions and should be optimized for safety and efficiency.

-

Reaction Setup: To a solution of 5-chloro-4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds. A commercial supplier indicates the availability of NMR, HPLC, and LC-MS data for this compound.[4]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H-6 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.3-2.5 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-2 |

| ~145-150 | C-6 |

| ~140-145 | C-4 |

| ~120-125 | C-5 |

| ~110-115 | C-3 |

| ~15-20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the N-H and C-H bonds, as well as fingerprint region absorptions characteristic of the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1620 | N-H bending (scissoring) |

| 1600-1450 | C=C and C=N ring stretching |

| 800-700 | C-Cl stretching |

| 600-500 | C-Br stretching |

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (221.48 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its array of functional groups. The bromine and chlorine atoms provide handles for cross-coupling reactions, while the amino group can be a site for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This differential reactivity allows for selective functionalization at the 3-position.

Caption: Selective functionalization via Suzuki coupling.

Derivatization of the Amino Group

The amino group at the 2-position can undergo various reactions, including acylation, alkylation, and condensation to form fused heterocyclic systems.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. The amino group often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. This compound serves as a valuable starting material for the synthesis of such inhibitors, allowing for the introduction of diverse substituents at the 3- and 5-positions to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the hazard information for the closely related 3-Bromo-5-chloro-4-methylpyridine, the following precautions should be taken:

-

Hazard Statements (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its distinct reactivity at the bromo, chloro, and amino positions allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors. While experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information and chemical principles, serving as a valuable resource for researchers in the field.

References

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]

- Google P

-

Angene. 2-Pyridinamine, 3-bromo-5-chloro-4-methyl- | 1199773-28-8. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]

- Google Patents.

-

ChemSynthesis. 3-bromo-5-chloro-2-pyridinamine - 26163-03-1. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. WO2013134298A1 - (1,6-Naphthyridin-3-yl)

-

Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Angene - 2-Pyridinamine, 3-bromo-5-chloro-4-methyl- | 1199773-28-8 | MFCD13195773 | AG000PXE [japan.angenechemical.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1199773-28-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-5-chloro-4-methylpyridin-2-amine molecular weight

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a polysubstituted aminopyridine, its unique arrangement of activating (amino, methyl) and deactivating (bromo, chloro) groups makes it a versatile synthetic building block. The presence of two distinct halogen atoms at strategic positions offers the potential for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy with mechanistic insights, and explores its critical applications, particularly as a scaffold for kinase inhibitors in modern drug discovery programs.

Core Physicochemical Properties

The compound's identity and primary characteristics are fundamental to its application. These properties dictate storage conditions, solvent selection, and analytical characterization methods.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1][2] |

| CAS Number | 1199773-28-8 | [1][3] |

| Appearance | Typically an off-white to yellow or brown powder/crystal | Inferred from similar compounds[4] |

| Purity | Commercially available up to ≥98% | [1] |

Molecular Structure

The spatial arrangement of functional groups is critical to the molecule's reactivity and its ability to interact with biological targets.

Caption: Molecular structure of this compound.

Synthesis Strategy and Mechanistic Rationale

The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The existing substituents on the ring dictate the position of subsequent modifications through their electronic and steric effects.

Mechanistic Considerations

The synthesis of this compound is best approached via electrophilic aromatic substitution on a suitable precursor. The directing effects of the substituents are paramount:

-

2-Amino Group: As a powerful electron-donating group, it strongly activates the pyridine ring towards electrophilic attack and is ortho, para-directing.[5] This makes positions 3 and 5 the most electronically favorable for substitution.

-

4-Methyl Group: A weakly activating, electron-donating group.

-

5-Chloro Group: An electron-withdrawing group that deactivates the ring but is also ortho, para-directing.

In a precursor like 5-chloro-4-methylpyridin-2-amine, the C3 position is ortho to the activating amino group and meta to the deactivating chloro group, while the C5 position is already occupied. This makes the C3 position the most nucleophilic and sterically accessible site for electrophilic bromination.

Representative Synthetic Protocol

This protocol describes a plausible and efficient method starting from a commercially available precursor. It is designed to be self-validating through in-process checks and final characterization.

Objective: To synthesize this compound via regioselective bromination.

Materials:

-

5-chloro-4-methylpyridin-2-amine (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Acetonitrile (ACN) or Dichloromethane (DCM) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for crystallization/chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-4-methylpyridin-2-amine in anhydrous ACN or DCM (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the halogenation.

-

Bromination: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: NBS is a safe and effective source of electrophilic bromine (Br+). A slight excess ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Aqueous Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The bicarbonate wash removes the succinimide byproduct and any acidic impurities. The thiosulfate wash removes any unreacted bromine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Confirmation of the product's identity and purity is essential. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show distinct signals for the aromatic proton and the methyl and amine protons. The integration and splitting patterns confirm the substitution pattern.

-

Mass Spectrometry (MS): LC-MS or direct infusion ESI-MS should show a molecular ion peak (M+H)⁺ at m/z 221.9/223.9, corresponding to the isotopic pattern of one bromine and one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically expressed as a percentage of the area under the curve. Suppliers often provide certificates of analysis with this data.[3]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for creating novel, high-value molecules.

Scaffold for Kinase Inhibitors

The 2-aminopyridine motif is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the "hinge region" of the kinase's ATP-binding pocket, a common feature exploited in drug design.[6] The substituents at the 3, 4, and 5 positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Intermediate for Cross-Coupling Reactions

The C-Br and C-Cl bonds serve as synthetic "handles" for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.

-

Differential Reactivity: The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions like Suzuki or Sonogashira couplings.[6] This differential reactivity is a key strategic advantage, as it allows for selective, sequential coupling. One could first perform a reaction at the more reactive C3-Br position under milder conditions, and then, using a different catalyst system or more forcing conditions, perform a second reaction at the C5-Cl position.

Caption: Generic Suzuki coupling at the more reactive C3-Bromo position.

This step-wise functionalization is invaluable in building complex molecules without the need for lengthy de novo synthesis of substituted pyridine rings. This compound is a prime example of a building block used in diversity-oriented synthesis to rapidly generate libraries of related compounds for screening.

Safety and Handling

Based on data for structurally similar halogenated pyridines, this compound should be handled with care.[2][7]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle in a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design and construction. Its pre-installed functionality and the differential reactivity of its halogen handles provide chemists with a reliable and efficient pathway to complex target molecules. Its primary application as a scaffold in the development of kinase inhibitors underscores its importance in addressing significant medical needs. For researchers in drug discovery and development, this compound represents a key building block for generating novel chemical entities with precisely tuned biological activities.

References

-

3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. [Link]

-

3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [Link]

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. achmem.com [achmem.com]

- 3. 1199773-28-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Amino-3-bromo-5-chloropyridine | 26163-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 3-Bromo-5-chloro-4-methylpyridin-2-amine

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-bromo-5-chloro-4-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind experimental choices, emphasizing a self-validating, multi-technique approach to ensure the unambiguous confirmation of the molecular structure. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, grounded in established principles of analytical chemistry.

Introduction: The Analytical Challenge

The structural confirmation of highly substituted aromatic heterocycles like this compound is a critical step in chemical synthesis and drug discovery. The precise arrangement of the bromine, chlorine, methyl, and amine substituents on the pyridine ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, a rigorous and systematic approach to its structural analysis is paramount. This guide outlines a logical workflow, from sample preparation to the integration of spectroscopic data, to arrive at a definitive structural assignment.

Synthesis and Sample Preparation

While various synthetic routes to halogenated pyridines exist, a common approach involves the regioselective halogenation of a substituted aminopyridine precursor.[1][2] For the purpose of this guide, we assume the successful synthesis of a compound believed to be this compound.

Protocol 1: Sample Preparation for Spectroscopic Analysis

-

Purity Assessment: Before detailed structural analysis, assess the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is recommended for unambiguous spectroscopic analysis.

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to avoid signal overlap with the analyte.

-

FTIR Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Spectroscopic Analysis: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a polysubstituted pyridine, a combination of 1D and 2D NMR experiments is essential to overcome challenges like signal overlap in the aromatic region.[3]

3.1.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity

-

Expected Signals:

-

Aromatic Proton: One singlet in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shift will be influenced by the electronic effects of the substituents.

-

Methyl Protons: One singlet in the aliphatic region (typically δ 2.0-3.0 ppm).

-

Amine Protons: A broad singlet (typically δ 4.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.

-

3.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

-

Expected Signals: Six distinct carbon signals are expected.

-

Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 100-160 ppm). The carbons directly attached to the nitrogen and the amine group will have characteristic chemical shifts.

-

Methyl Carbon: One signal in the aliphatic region (typically δ 15-25 ppm).

-

Substituent effects can be used to predict approximate chemical shifts.[4]

-

3.1.3. 2D NMR Spectroscopy: Unraveling the Connectivity

To definitively assign the proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is required.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling, which is crucial for identifying neighboring protons.[3] In this case, it would confirm the absence of coupling for the single aromatic proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[3] This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the full molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[3] For instance, correlations from the methyl protons to adjacent ring carbons will be critical in confirming the position of the methyl group.

Table 1: Expected NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |

| C2-NH₂ | broad singlet | ~155-160 | To C3 |

| C3-Br | - | ~105-115 | From H6, CH₃ |

| C4-CH₃ | - | ~140-150 | From H6, CH₃ |

| C5-Cl | - | ~120-130 | From H6, CH₃ |

| C6-H | singlet | ~145-155 | To C2, C4, C5 |

| C4-CH₃ | singlet | ~15-25 | To C3, C4, C5 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Protocol 2: NMR Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.[3]

-

1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire gradient-enhanced COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the parameters to observe 2- and 3-bond correlations.[3]

Diagram 1: NMR Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition and fragmentation pattern.

-

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₆H₆BrClN₂.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and its fragments.[5] This pattern is a powerful confirmation of the presence of these halogens.

-

Fragmentation: Electron ionization (EI) mass spectrometry would likely show fragmentation patterns involving the loss of the halogen atoms, the methyl group, and potentially the amine group.[5][6]

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |

| [M]⁺ | C₆H₆⁷⁹Br³⁵ClN₂ | 219.9536 | Complex pattern due to Br and Cl isotopes |

| [M+2]⁺ | - | 221.9506 | - |

| [M+4]⁺ | - | 223.9477 | - |

Note: The relative intensities of the isotopic peaks are highly characteristic.

Protocol 3: Mass Spectrometry Data Acquisition

-

HRMS: Acquire a high-resolution mass spectrum using ESI or APCI to determine the exact mass and elemental formula.

-

GC-MS (EI): If the compound is sufficiently volatile and thermally stable, acquire a GC-MS spectrum to observe the fragmentation pattern under electron ionization.

Diagram 2: Isotopic Pattern Logic

Caption: Contribution of halogen isotopes to the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: The primary amine group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.[7] The presence of two bands is indicative of a primary amine (-NH₂).

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C and C=N Stretching: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.[8]

-

C-Halogen Stretching: C-Br and C-Cl stretching vibrations are typically found in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively.

Table 3: Key Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl C-H | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 |

| Amine | N-H Bend (scissoring) | 1590 - 1650 |

Protocol 4: FTIR Data Acquisition

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the prepared sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Integration and Final Structure Confirmation

The definitive elucidation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.

-

Elemental Composition: HRMS confirms the elemental formula C₆H₆BrClN₂. The isotopic pattern confirms the presence of one bromine and one chlorine atom.

-

Functional Groups: FTIR confirms the presence of a primary amine group and the aromatic pyridine ring.

-

Connectivity and Isomer Identification: NMR spectroscopy provides the final and most crucial piece of the puzzle.

-

¹H and ¹³C NMR confirm the number of unique protons and carbons.

-

HSQC connects the protons to their attached carbons.

-

HMBC provides the long-range correlations that establish the connectivity of the entire molecule. For example, HMBC correlations from the single aromatic proton at C6 to C2, C4, and C5, and from the methyl protons to C3, C4, and C5, will unambiguously confirm the substitution pattern as 3-bromo, 5-chloro, 4-methyl, and 2-amino.

-

This systematic and multi-faceted approach ensures a high degree of confidence in the final structural assignment, meeting the rigorous standards required in research and development.

References

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

-

Br and Cl. Chemistry LibreTexts. [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate in their synthetic campaigns, particularly in the realm of kinase inhibitor development.

Core Molecular Profile

This compound is a polysubstituted aminopyridine derivative with a unique arrangement of functional groups that makes it a valuable synthon. The presence of bromine and chlorine atoms at positions 3 and 5 respectively, an activating amino group at position 2, and a methyl group at position 4, offers multiple reaction sites for diversification.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1199773-28-8 | [1] |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [1] |

Strategic Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthetic strategy hinges on the sequential halogenation and nitration of a readily available starting material, followed by a final reduction of the nitro group.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination and Nitration of 4-Methylpyridin-2-ol

The initial step involves the electrophilic substitution of 4-methylpyridin-2-ol. The hydroxyl group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions (3 and 5).

-

Materials: 4-Methylpyridin-2-ol, Bromine, Nitric Acid, Sulfuric Acid.

-

Procedure:

-

To a solution of 4-methylpyridin-2-ol in a suitable solvent (e.g., acetic acid), add bromine dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the bromination is complete, carefully add a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice water and isolate the crude product, 3-bromo-4-methyl-5-nitropyridin-2-ol, by filtration.

-

Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

The hydroxyl group is then converted to a chloro group, a more versatile handle for further reactions.

-

Materials: 3-Bromo-4-methyl-5-nitropyridin-2-ol, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Treat 3-bromo-4-methyl-5-nitropyridin-2-ol with an excess of phosphorus oxychloride.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

-

Extract the product, 3-bromo-2-chloro-4-methyl-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).

-

Purify the product by column chromatography.

-

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine.

-

Materials: 3-Bromo-2-chloro-4-methyl-5-nitropyridine, Iron powder, Hydrochloric acid or Tin(II) chloride.

-

Procedure:

-

Dissolve 3-bromo-2-chloro-4-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as iron powder in the presence of an acid (e.g., HCl) or tin(II) chloride.

-

Heat the reaction mixture until the reduction is complete (monitor by TLC).

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, we can predict the key spectroscopic features based on the analysis of closely related analogues.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl and amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (at C6) | 7.5 - 8.0 | Singlet |

| NH₂ | 4.5 - 5.5 | Broad Singlet |

| CH₃ | 2.2 - 2.5 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | 155 - 160 |

| C-Cl (C5) | 145 - 150 |

| C-Br (C3) | 110 - 115 |

| C-CH₃ (C4) | 140 - 145 |

| C-H (C6) | 125 - 130 |

| CH₃ | 15 - 20 |

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

-

Expected M⁺ peaks: A cluster of peaks around m/z 220, 222, and 224, corresponding to the different isotopic combinations of Br and Cl.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C & C=N Stretch (Aromatic Ring) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

| C-Cl Stretch | 600 - 800 |

Reactivity and Synthetic Applications

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.

Cross-Coupling Reactions

The bromine atom at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position. The chlorine atom at the 5-position is less reactive and can be targeted for subsequent transformations under more forcing conditions.

Caption: Key cross-coupling reactions of this compound.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 3, 4, and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. This makes this compound an ideal starting point for the synthesis of novel kinase inhibitors.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]

-

Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

-

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

References

- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin

- US Patent 5,436,344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- PubChem Compound Summary for CID 2763971, 3-Bromo-5-chloropyridin-2-amine.

- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". Dalton Transactions.

- Supplementary Information for "Synthetic routes to compounds 5 and 10-19". The Royal Society of Chemistry.

- PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine.

- This compound. CymitQuimica.

- Synthesis method of 3-bromo-5-methylpyridine.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

- SAFETY DATA SHEET for 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 3-Amino-2-chloro-4-methylpyridine. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook.

Sources

A Technical Guide to the Spectral Characterization of 3-Bromo-5-chloro-4-methylpyridin-2-amine

This guide provides an in-depth technical framework for the spectral analysis of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a polysubstituted aminopyridine. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine scaffold.[1] Accurate structural elucidation through a combination of spectroscopic techniques is a critical step in the research and development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data and the strategic rationale behind the analytical methodologies.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound—featuring an amino group, a methyl group, and two different halogens on the pyridine ring—gives rise to a distinct spectroscopic fingerprint. The electron-donating amino group and the methyl group, along with the electron-withdrawing and deshielding effects of the bromine and chlorine atoms, create a well-defined set of signals in various spectroscopic experiments.

Chemical Properties: [2]

| Property | Value |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N |

A summary of the anticipated spectral data is presented below. The subsequent sections will delve into the detailed interpretation and the underlying principles for obtaining and analyzing this data.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic singlet, methyl singlet, and a broad amine singlet. |

| ¹³C NMR | Six distinct carbon signals, with significant downfield shifts for carbons bonded to heteroatoms. |

| Mass Spectrometry (MS) | A characteristic isotopic cluster for the molecular ion due to the presence of Br and Cl. |

| Infrared (IR) Spectroscopy | Characteristic N-H, C-H, C=C, C=N, and C-X vibrational modes. |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to be relatively simple, with three distinct signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H6 (aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 1H |

| -NH₂ (amine) | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| -CH₃ (methyl) | ~ 2.3 - 2.5 | Singlet (s) | 3H |

Rationale for Predicted Chemical Shifts:

-

Aromatic Proton (H6): The single aromatic proton at the C6 position is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its downfield chemical shift is influenced by the electronegativity of the ring nitrogen and the adjacent halogen substituents.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-CH₃): The methyl group protons are also expected to be a singlet and will appear in the typical upfield region for methyl groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualization of Proton Environments

Caption: Distinct proton environments in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. For the target compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The following predictions are based on general principles and data from structurally similar compounds.[1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~ 155 - 160 |

| C3 | ~ 110 - 115 |

| C4 | ~ 145 - 150 |

| C5 | ~ 120 - 125 |

| C6 | ~ 140 - 145 |

| -CH₃ | ~ 18 - 23 |

Rationale for Predicted Chemical Shifts:

-

C2: This carbon is bonded to two nitrogen atoms (the ring nitrogen and the amino group), resulting in a significant downfield shift.

-

C3 and C5: These carbons are bonded to the electronegative bromine and chlorine atoms, respectively, causing them to be deshielded and resonate at lower fields.

-

C4 and C6: These are the other aromatic carbons, with their shifts influenced by the overall electronic nature of the substituted pyridine ring.

-

-CH₃: The methyl carbon will appear at a much higher field, typical for sp³ hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary for quantitative analysis of all carbon signals.

Two-Dimensional (2D) NMR for Unambiguous Assignment

For complex molecules, 2D NMR techniques are invaluable for confirming the structural assignment. For this compound, HSQC and HMBC experiments would be particularly useful.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signal to C6 and the methyl proton signal to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons (those without attached protons). For instance, correlations between the methyl protons and C3, C4, and C5 would confirm the position of the methyl group.

Workflow for 2D NMR-based Structural Confirmation

Caption: Workflow for structural confirmation using 2D NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion around m/z 220, 222, and 224.

-

Fragmentation: Common fragmentation pathways for such compounds may involve the loss of the bromine or chlorine atoms, or cleavage of the methyl group.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Illustrative Fragmentation Pathway

Caption: A potential fragmentation pathway in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (methyl) | 2850 - 3000 | Stretching |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Ring stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

Experimental Protocol for ATR-FTIR:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy, allows for unambiguous confirmation of its chemical structure. The predicted data and methodologies outlined in this guide provide a robust framework for researchers to characterize this and other similarly complex heterocyclic compounds, ensuring the scientific integrity of their findings.

References

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-Bromo-5-chloro-4-methylpyridin-2-amine

Abstract

This technical guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-5-chloro-4-methylpyridin-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing the spectrum, a predicted spectral analysis based on substituent effects, a detailed experimental protocol for data acquisition, and the definitive structural confirmation derived from the spectral data. This guide serves as a comprehensive resource for understanding the structural elucidation of this highly substituted pyridine derivative.

Introduction: The Structural Challenge

This compound is a polysubstituted heteroaromatic compound. Molecules of this class are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of the bromo, chloro, methyl, and amine substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and potential biological activity.

Unambiguous structural verification is therefore a non-negotiable prerequisite for its use in any research or development context. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing a detailed "fingerprint" of the molecule's proton environment. This guide explains how to interpret this fingerprint to confirm the compound's identity and purity.

Foundational Principles: Predicting the Spectrum

The ¹H NMR spectrum is governed by the chemical environment of each proton. For this compound, we must consider the interplay of the various substituents on the pyridine ring.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, generally causing protons on the ring to appear at a lower field (higher ppm) compared to benzene.[1][2]

-

Amino Group (-NH₂): Positioned at C2, the amino group is a strong electron-donating group (EDG) through resonance. This effect increases electron density at the ortho (C3) and para (C5) positions, shielding nearby protons and shifting their signals upfield (lower ppm).

-

Halogens (-Br and -Cl): Bromine at C3 and Chlorine at C5 are both electronegative, electron-withdrawing groups (EWGs) via induction. This effect deshields nearby protons, shifting them downfield. Their influence on the chemical shifts of aromatic protons is well-documented.[3][4]

-

Methyl Group (-CH₃): The methyl group at C4 is a weak electron-donating group, causing minor shielding effects on the ring protons.

In this specific molecule, only one proton is attached to the pyridine ring, at the C6 position. Its chemical shift will be a composite of the electronic effects from all other substituents.

Predicted ¹H NMR Spectrum and Interpretation

Based on the principles above, we can predict the key features of the ¹H NMR spectrum. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred over chloroform-d₃ (CDCl₃) as it is better for resolving the signals from exchangeable amine (-NH₂) protons.[5][6]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 (Aromatic) | 7.8 - 8.2 | Singlet (s) | 1H | This lone proton is ortho to the ring nitrogen and meta to the -NH₂ and -Cl groups. The strong deshielding effect of the adjacent nitrogen atom is the dominant factor, placing it significantly downfield. The lack of adjacent protons results in a singlet. |

| -NH₂ (Amine) | 5.5 - 6.5 | Broad Singlet (br s) | 2H | The signal for amine protons is typically broad due to quadrupole broadening and chemical exchange.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent shifts it downfield compared to CDCl₃.[5][6] |

| -CH₃ (Methyl) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. Its signal is a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for an aryl methyl group.[8] |

Experimental Protocol for Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and parameter selection.[9]

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.[10][11]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[11]

-

Mixing: Vortex the vial until the sample is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with magnetic field homogeneity.[11]

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm.[12]

NMR Spectrometer Parameters (400 MHz Example)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 20 ppm (approx. 8000 Hz)

Structural Elucidation Workflow

The process of confirming the molecular structure from the initial sample to the final interpreted spectrum follows a logical sequence.

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive confirmation of its structure. The presence of three distinct singlet signals—a downfield aromatic proton, a broad amine signal, and an upfield methyl signal—with an integration ratio of 1:2:3, respectively, is fully consistent with the assigned structure. Any deviation from this pattern would indicate the presence of impurities or an incorrect isomeric arrangement. This guide provides the theoretical basis and practical instruction necessary for researchers to confidently acquire and interpret this crucial analytical data.

References

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

-

Marcel Dekker, Inc. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Available at: [Link]

-

Lin, C. W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1568. Available at: [Link]

- Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(6), 1192-1195.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine. PubChem. Available at: [Link]

- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

-

Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

-

Heriot-Watt University. (n.d.). ¹H NMR Spectroscopy. Available at: [Link]

- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 ¹H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 3-Bromo-5-chloro-4-methylpyridin-2-amine